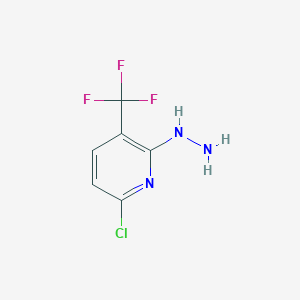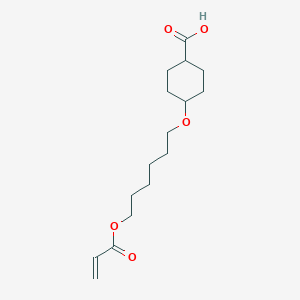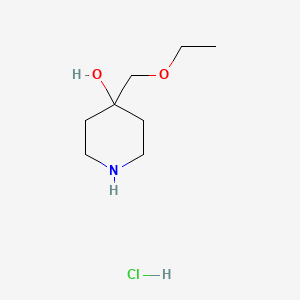
4-Bromo-6-chloro-5-iodo-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-chloro-5-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-5-iodo-1H-indazole typically involves the halogenation of indazole derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with 4-chloro-2-fluoroaniline.
Chlorination: 4-chloro-2-fluoroaniline is chlorinated using N-chlorosuccinimide (NCS) to yield 4-chloro-2-fluoroaniline.
Bromination: The chlorinated product is then brominated using N-bromosuccinimide (NBS) to obtain 2-bromo-4-chloro-6-fluoroaniline.
Diazotization: The brominated product undergoes diazotization with sodium nitrite and reacts with formaldoxime to form 2-bromo-4-chloro-6-fluorobenzaldehyde.
Cyclization: Finally, 2-bromo-4-chloro-6-fluorobenzaldehyde is cyclized with 80% hydrazine hydrate to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-chloro-5-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Aplicaciones Científicas De Investigación
4-Bromo-6-chloro-5-iodo-1H-indazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological pathways and interactions.
Medicine: Indazole derivatives, including this compound, have shown promise in medicinal chemistry for developing new drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-chloro-5-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-6-chloro-1H-indazole: Similar in structure but lacks the iodine atom.
6-Bromo-1H-indazole-4-carboxaldehyde: Contains a formyl group instead of the iodine atom.
4-Chloro-2-fluoroaniline: Used as a starting material in the synthesis of 4-Bromo-6-chloro-5-iodo-1H-indazole.
Uniqueness
This compound is unique due to the presence of three different halogen atoms (bromine, chlorine, and iodine) in its structure
Propiedades
Fórmula molecular |
C7H3BrClIN2 |
|---|---|
Peso molecular |
357.37 g/mol |
Nombre IUPAC |
4-bromo-6-chloro-5-iodo-1H-indazole |
InChI |
InChI=1S/C7H3BrClIN2/c8-6-3-2-11-12-5(3)1-4(9)7(6)10/h1-2H,(H,11,12) |
Clave InChI |
YMNHGLKKZUDODW-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=C1Cl)I)Br)C=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13917419.png)






![3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid](/img/structure/B13917460.png)


